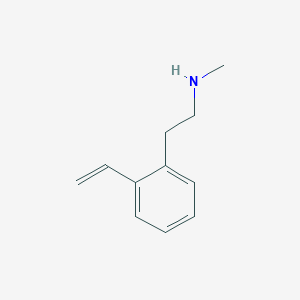
11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a terminal hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL typically involves multi-step organic reactions. One common approach is the etherification of polyols with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the ether bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale etherification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols or alkanes.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL exerts its effects involves interactions with specific molecular targets. The ether linkages and hydroxyl group allow it to form hydrogen bonds and other interactions with biological molecules, potentially disrupting cellular processes or enhancing the delivery of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
13,13,14,14-Tetramethyl-3,6,9,12-tetraoxa-13-sila-1-pentadecanol: Similar structure but includes a silicon atom.
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Contains an azide group, offering different reactivity.
1,1,6-trimethyl-3-methylene-2-(3,6,10,13,14-pentamethyl-3-ethenyl): Another structurally related compound with different functional groups.
Uniqueness
11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL is unique due to its specific arrangement of ether linkages and the presence of a terminal hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
90062-51-4 |
|---|---|
Fórmula molecular |
C15H32O5 |
Peso molecular |
292.41 g/mol |
Nombre IUPAC |
3-[1-[2-(2-ethoxyethoxy)ethoxy]propan-2-yloxy]-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C15H32O5/c1-7-17-8-9-18-10-11-19-12-13(2)20-15(5,6)14(3,4)16/h13,16H,7-12H2,1-6H3 |
Clave InChI |
HRCZJYBVDODZIT-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCOCC(C)OC(C)(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


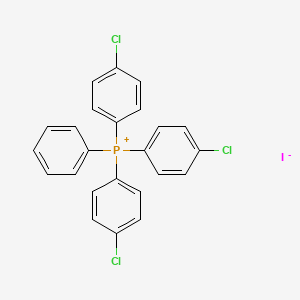
![N-{4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexylidene}hydroxylamine](/img/structure/B14382615.png)
![2,2-Dimethyl-2,3,4,6,7,8-hexahydro-5H-pyrano[2,3-b]pyridin-5-one](/img/structure/B14382623.png)
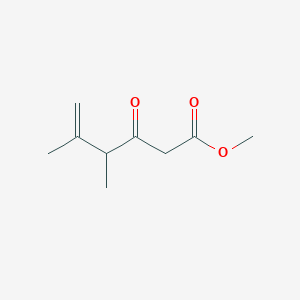
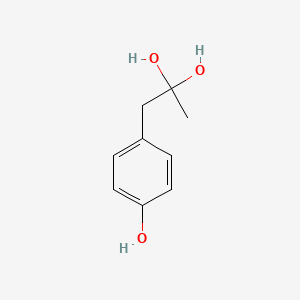

![4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid](/img/structure/B14382664.png)
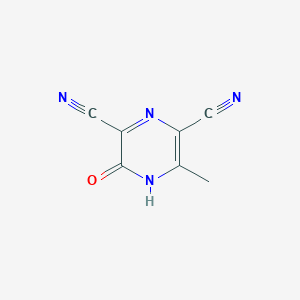


![N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14382688.png)

